3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one is a complex organic compound that features a cyclohexene ring, an ethyl chain, an iodomethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of phenol, followed by acid hydrolysis.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using 2-(1-cyclohexenyl)ethylamine.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound with a similar cyclohexene and ethyl structure.
Cyclohexenone: A compound with a cyclohexene ring and a ketone functional group.
(Cyclohex-3-en-1-ylmethyl)[2-(1H-indol-3-yl)ethyl]amine: Another compound with a cyclohexene ring and an ethyl chain.
Uniqueness
3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group and the oxazolidinone ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
CAS No. |
918826-40-1 |
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Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18INO2/c13-8-11-9-14(12(15)16-11)7-6-10-4-2-1-3-5-10/h4,11H,1-3,5-9H2 |
InChI Key |
PMBTWUBSNUJVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2CC(OC2=O)CI |
Origin of Product |
United States |
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